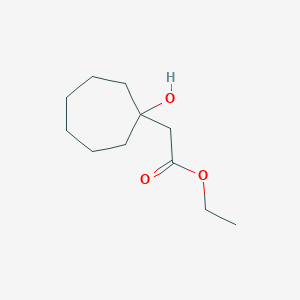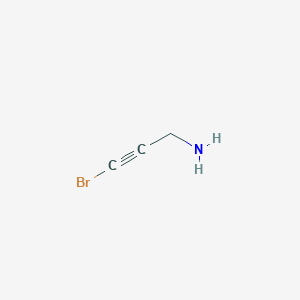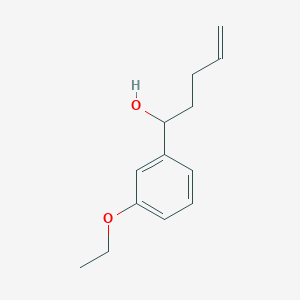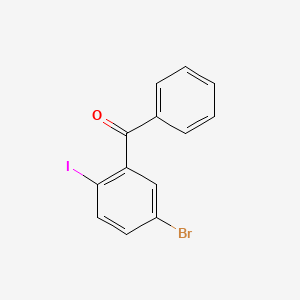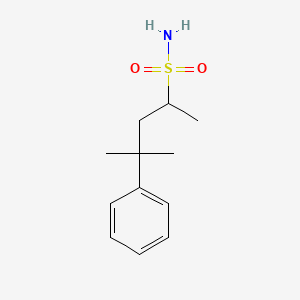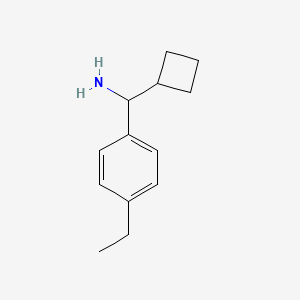
2-Chloro-4-propylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-propylphenol is an organic compound with the molecular formula C9H11ClO. It is a derivative of phenol, where the hydrogen atom at the second position is replaced by a chlorine atom, and the hydrogen atom at the fourth position is replaced by a propyl group. This compound is known for its antiseptic and disinfectant properties, making it useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-4-propylphenol can be synthesized through several methods. One common method involves the chlorination of 4-propylphenol. The reaction typically uses a chlorinating agent such as chlorine gas or thionyl chloride in the presence of a catalyst like iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the second position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving yield. Additionally, the purification of the product may involve distillation or recrystallization techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-propylphenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 4-propylphenol.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the aromatic ring, leading to the formation of cyclohexanol derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Substitution: 4-Propylphenol.
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-propylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential use in antiseptic formulations.
Industry: Utilized in the production of specialty chemicals and as a preservative in certain formulations.
Wirkmechanismus
The mechanism of action of 2-chloro-4-propylphenol primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is similar to other phenolic compounds, which are known for their ability to denature proteins and disrupt cellular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-methylphenol: Similar structure but with a methyl group instead of a propyl group.
4-Chloro-2-propylphenol: Chlorine and propyl groups are at different positions.
2-Chloro-4-fluorophenol: Fluorine atom instead of a propyl group.
Uniqueness
2-Chloro-4-propylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the propyl group at the fourth position enhances its hydrophobic character, making it more effective in disrupting microbial cell membranes compared to its methyl or fluorine-substituted counterparts.
Eigenschaften
CAS-Nummer |
18980-01-3 |
|---|---|
Molekularformel |
C9H11ClO |
Molekulargewicht |
170.63 g/mol |
IUPAC-Name |
2-chloro-4-propylphenol |
InChI |
InChI=1S/C9H11ClO/c1-2-3-7-4-5-9(11)8(10)6-7/h4-6,11H,2-3H2,1H3 |
InChI-Schlüssel |
WRLVTKZXVVEUPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C=C1)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexylcyclohexanamine;(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B13643353.png)
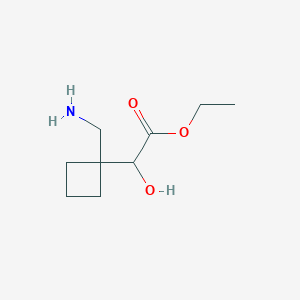
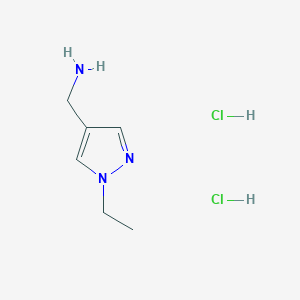
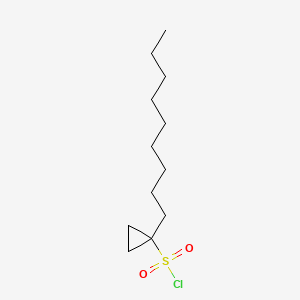
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13643379.png)
